molecular formula C19H20O5 B228746 Pranchimgin CAS No. 13209-79-5

Pranchimgin

Cat. No. B228746
CAS RN: 13209-79-5
M. Wt: 328.4 g/mol
InChI Key: FZZIJTGITFAJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pranchimgin is a chemical compound . It is also known as (-)-Prantschimgin . The common name for Pranchimgin is 2- (7-oxo-2,3-dihydrofuro [3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate .


Molecular Structure Analysis

Pranchimgin has a molecular weight of 328.35900 and a molecular formula of C19H20O5 . Its density is 1.221g/cm3, and it has a boiling point of 482.5ºC at 760 mmHg . The melting point of Pranchimgin is 138-140 °C .


Physical And Chemical Properties Analysis

Pranchimgin has a density of 1.221g/cm3 . It has a boiling point of 482.5ºC at 760 mmHg . The melting point of Pranchimgin is 138-140 °C . Its molecular formula is C19H20O5 and it has a molecular weight of 328.35900 .

Scientific Research Applications

  • Interaction with Matrix Metalloproteinase 9 (MMP9)

    Pranchimgin (PRAN) has shown binding to MMP9. This interaction was explored using fluorescence spectroscopy, UV/vis and Fourier transform infrared (FTIR) spectroscopy. Molecular docking and dynamics simulations provided insights into PRAN's conformation, active site interaction, and hydrogen bonding in the MMP9 cavity. This research is crucial for designing new MMP9 agonists (Shokoohinia et al., 2016).

  • Isolation and Properties

    Pranchimgin has been isolated from Cachrys odontalgica, and its properties were studied. Its general formula was identified as C19H20O5, and it's known to cleave into marmesin and 2,2-dimethylacrylic acid upon acid hydrolysis. This research contributes to the understanding of the chemical properties of pranchimgin (Komissarenko, 1969).

  • Coumarins in Cachrys Pubescens

    Pranchimgin was also investigated in the context of Cachrys pubescens. This species, similar to C. odontalgica, has been studied for its chemical composition, including the isolation of pranchimgin from its fruits (Ignat'eva et al., 1972).

properties

IUPAC Name

2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCLZBCFLJVBGA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13209-79-5
Record name (-)-Prantschimgin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13209-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pranchimgin
Reactant of Route 2
Reactant of Route 2
Pranchimgin
Reactant of Route 3
Reactant of Route 3
Pranchimgin
Reactant of Route 4
Reactant of Route 4
Pranchimgin
Reactant of Route 5
Reactant of Route 5
Pranchimgin
Reactant of Route 6
Reactant of Route 6
Pranchimgin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.